molecular formula C17H25N7 B1417590 2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1172755-94-0

2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Cat. No.: B1417590
CAS No.: 1172755-94-0
M. Wt: 327.4 g/mol
InChI Key: QOGOCKDIZINMSQ-UHFFFAOYSA-N
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Description

2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine is a useful research compound. Its molecular formula is C17H25N7 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on the addition reactions of heterocyclic compounds, including pyrimidines and pyrazines, to produce azepines like 2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine. This synthesis involves the shift of an ester group, highlighting the compound's potential in chemical synthesis and reactions (Acheson, Foxton, & Stubbs, 1968).

Pharmaceutical Synthesis

  • The compound is relevant in the synthesis of other pharmaceuticals, such as 9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, a clinically used anti-asthma agent. Its synthesis pathway involves key intermediates related to the compound , indicating its utility in pharmaceutical manufacturing (Sano et al., 1995).

Antibacterial Applications

  • A novel synthesis method for derivatives of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4] diazepine, a compound structurally similar to this compound, showed antimicrobial activity against multi-drug-resistant bacteria. This suggests potential antibacterial applications for similar compounds (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).

Heterocyclic Chemistry

  • Research into the synthesis of diaminoquinazolines and diaminopyrimidines with substituents related to this compound has provided insights into inhibiting enzymes like dihydrofolate reductase, which is significant in pharmacological research (Rosowsky, Fu, & Queener, 2000).

Molecular and Supramolecular Structures

  • Studies on amino-substituted benzo[b]pyrimido[5,4-f]azepines, which are chemically related, involve spectroscopic characterization and structural analysis. This research contributes to understanding the molecular and supramolecular structures of similar compounds (Acosta Quintero et al., 2018).

Antimicrobial and Antioxidant Studies

  • Synthesis of pyrazolo[3,4-b]azepines and studies on their antimicrobial and antioxidant properties have been conducted. This research is crucial for understanding the potential biological activities of compounds like this compound (Romo et al., 2019).

Properties

IUPAC Name

4-methyl-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-12(2)23-6-8-24(9-7-23)17-19-10-13-4-5-18-16-14(15(13)20-17)11-22(3)21-16/h10-12H,4-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGOCKDIZINMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C3CCNC4=NN(C=C4C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 4
2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 5
2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 6
2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

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